molecular formula C14H15N5O5S B2590988 1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide CAS No. 2034522-61-5

1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide

Cat. No.: B2590988
CAS No.: 2034522-61-5
M. Wt: 365.36
InChI Key: WZKCEYITQCYQEL-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]isoxazole ring, which is a type of aromatic heterocycle. It also contains a 1,3,5-triazine ring, which is a type of nitrogen-containing heterocycle. The methanesulfonamide group is a common functional group in medicinal chemistry due to its bioisosteric properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the potential for the methanesulfonamide group to act as a leaving group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make the compound relatively stable and potentially planar. The methanesulfonamide group could influence the compound’s solubility .

Scientific Research Applications

Regioselective N-Mesylation

1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide and related compounds have been studied for their unique chemical properties, particularly in the context of selective mesylation. This process differentiates amino groups within molecules, targeting primary amino groups in the presence of secondary amino groups and preferentially mesylating amino over hydroxy groups, underscoring the compound's specificity in synthetic organic chemistry (Kim et al., 1999).

Fused s-Triazoles Synthesis

Another avenue of research involves the synthesis of fused s-triazoles from related compounds, showcasing the compound's role in facilitating complex ring transformations. This process leads to novel structures with potential applications in medicinal chemistry and drug development (Sasaki et al., 1984).

Antipsychotic Compound Development

The compound's derivatives, specifically those related to benzisoxazole, have been identified as potential antipsychotic compounds. The extensive use of these derivatives, such as Zonisamide, an antiseizure agent, highlights the compound's significance in the pharmaceutical industry and its contribution to cost-effective drug synthesis (Arava et al., 2011).

Cycloaddition Reactions

Research has also explored the compound's behavior in cycloaddition reactions, particularly in the formation of polysubstituted oxazines and oxazepines. These reactions provide a chemoselective access to complex structures, underscoring the compound's versatility and utility in organic synthesis (Xu et al., 2018).

Intermediate for Zonisamide Synthesis

The compound serves as a crucial intermediate in the synthesis of Zonisamide, an anticonvulsant drug. This highlights its role in facilitating the production of important pharmaceutical agents through novel base-catalysed rearrangement processes (Arava et al., 2007).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The aromatic rings could potentially interact with various biological targets through pi stacking interactions, while the methanesulfonamide group could participate in hydrogen bonding .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound, including the use of personal protective equipment .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S/c1-22-13-16-12(17-14(18-13)23-2)7-15-25(20,21)8-10-9-5-3-4-6-11(9)24-19-10/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKCEYITQCYQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=NOC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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